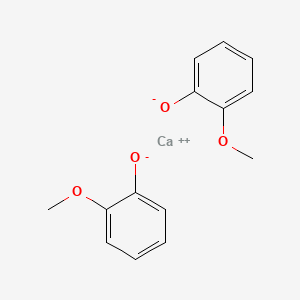

Calcium bis(2-methoxyphenolate)

Description

Calcium bis(2-methoxyphenolate) (CAS: 94088-18-3) is a calcium salt derived from 2-methoxyphenol, where the calcium ion is coordinated with two 2-methoxyphenolate anions.

Properties

CAS No. |

94088-18-3 |

|---|---|

Molecular Formula |

C14H14CaO4 |

Molecular Weight |

286.34 g/mol |

IUPAC Name |

calcium;2-methoxyphenolate |

InChI |

InChI=1S/2C7H8O2.Ca/c2*1-9-7-5-3-2-4-6(7)8;/h2*2-5,8H,1H3;/q;;+2/p-2 |

InChI Key |

XCAYHQZOICITNW-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium bis(2-methoxyphenolate) can be synthesized through a straightforward reaction between calcium salts and 2-methoxyphenol. One common method involves the reaction of calcium chloride with 2-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of calcium bis(2-methoxyphenolate) may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes can be employed to achieve efficient production. The use of high-purity starting materials and controlled reaction environments are crucial to obtaining high-quality products.

Chemical Reactions Analysis

Types of Reactions: Calcium bis(2-methoxyphenolate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenol derivatives

Scientific Research Applications

Biological Applications

1. Antioxidant Properties

Calcium bis(2-methoxyphenolate) exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Research has indicated that compounds with phenolic structures can scavenge free radicals, thereby protecting cells from oxidative damage. This property makes it a candidate for therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative disorders.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of calcium bis(2-methoxyphenolate) on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential use in neuroprotective therapies.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a potential candidate for developing new antimicrobial agents.

Material Science Applications

1. Polymer Additive

Calcium bis(2-methoxyphenolate) can serve as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under thermal stress.

Table 1: Mechanical Properties of Polymer Composites with Calcium bis(2-methoxyphenolate)

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 30 | 5 |

| With Additive | 45 | 10 |

Environmental Applications

1. Soil Remediation

Research indicates that calcium bis(2-methoxyphenolate) can be utilized in soil remediation processes, particularly for the adsorption of heavy metals from contaminated soils. Its ability to chelate metal ions enhances its effectiveness in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of calcium bis(2-methoxyphenolate) involves its interaction with various molecular targets. The compound can chelate metal ions, which may influence enzymatic activities and cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its coordination with calcium ions can modulate calcium signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium Gluconate (CAS: 299-28-5)

- Anion Structure : Gluconate, a polyhydroxy carboxylate derived from glucose.

- Key Properties : High water solubility due to hydrophilic hydroxyl groups, making it suitable for medical applications (e.g., calcium supplementation and treatment of hypocalcemia).

- Contrast: Unlike calcium bis(2-methoxyphenolate), calcium gluconate’s sugar-derived structure enhances biocompatibility but reduces lipophilicity. This limits its utility in non-aqueous systems compared to aromatic salts .

Calcium Bis(2-ethylhexanolate) (CAS: 93805-79-9)

- Anion Structure: 2-ethylhexanolate, a branched aliphatic carboxylate.

- Key Properties : Likely exhibits moderate solubility in organic solvents due to its aliphatic chain. Such salts are commonly used as stabilizers in polymers or catalysts in esterification reactions.

- Contrast: The linear aliphatic structure of 2-ethylhexanolate contrasts with the aromatic 2-methoxyphenolate, resulting in differences in thermal stability and reactivity. The latter’s phenolic ring may offer antioxidant properties absent in aliphatic analogs .

Calcium Bis(2-iodylbenzoate) (CAS: 59643-77-5)

- Anion Structure : 2-iodylbenzoate, featuring an iodine-substituted aromatic ring.

- However, this could also reduce stability under certain conditions.

- Contrast: While both compounds have aromatic anions, the electron-withdrawing iodine in 2-iodylbenzoate contrasts with the electron-donating methoxy group in 2-methoxyphenolate, leading to divergent chemical behaviors .

Calcium Bis[(S)-3-phenyllactate] (CAS: 57618-26-5)

- Anion Structure : (S)-3-phenyllactate, a chiral carboxylate with a phenyl group.

- Contrast: The lactate backbone introduces chirality and hydrogen-bonding capability, absent in the simpler 2-methoxyphenolate structure .

Comparative Data Table

Structural and Functional Insights

- Aromatic vs. Aliphatic Anions: Aromatic salts like calcium bis(2-methoxyphenolate) generally exhibit higher thermal stability and UV absorption compared to aliphatic counterparts, making them suitable for materials exposed to harsh conditions.

- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance the phenolic anion’s nucleophilicity, whereas electron-withdrawing groups (e.g., iodyl) increase electrophilicity.

- Solubility Trends: Aliphatic carboxylates (e.g., 2-ethylhexanolate) are more lipophilic, while sugar-derived salts (e.g., gluconate) are hydrophilic. Calcium bis(2-methoxyphenolate) likely has intermediate solubility due to its aromatic-polar balance.

Biological Activity

Calcium bis(2-methoxyphenolate), also known as calcium syringate, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, properties, and various biological effects, supported by relevant data and case studies.

Synthesis and Characterization

Calcium bis(2-methoxyphenolate) can be synthesized through a straightforward method involving the reaction of calcium salts with 2-methoxyphenol. The resulting compound is characterized by its high porosity and ability to form metal-organic frameworks (MOFs), which enhance its therapeutic properties. Recent studies have highlighted the development of a bioMOF, CaSyr-1, that incorporates calcium ions and syringate ligands, demonstrating significant drug loading capabilities and controlled release profiles .

1. Antioxidant Properties

Calcium bis(2-methoxyphenolate) exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor promotion and suppression .

2. Anti-inflammatory Effects

The compound has demonstrated strong anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. Studies indicate that the anti-inflammatory action of calcium bis(2-methoxyphenolate) is mediated through its ability to modulate inflammatory cytokines and reduce the production of prostaglandins .

3. Antimicrobial Activity

Research has also suggested that calcium bis(2-methoxyphenolate) possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes within the cells .

Case Study 1: Drug Delivery Systems

A study explored the use of calcium bis(2-methoxyphenolate) as a drug delivery system for ibuprofen. The bioMOF CaSyr-1 was loaded with ibuprofen, demonstrating controlled release characteristics under physiological conditions. The study found that the release profile was consistent over time, indicating potential for enhanced bioavailability of poorly soluble drugs .

Case Study 2: Cancer Cell Lines

In vitro studies have shown that calcium bis(2-methoxyphenolate) can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels. This mechanism suggests that it could be utilized as a therapeutic agent in cancer treatment, targeting tumor cells while sparing normal cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.